molecular formula C9H11N3O3 B13110464 1-(2-Hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

1-(2-Hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B13110464
M. Wt: 209.20 g/mol
InChI Key: BAMKJKPRNXMSIY-UHFFFAOYSA-N
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Description

1-(2-Hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a hydroxypropyl group, a methyl group, and a dioxo-tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxypropylamine with a suitable precursor, such as a nitrile or an ester, under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as crystallization or chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield propionaldehyde or propionic acid, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

1-(2-Hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypropyl-β-cyclodextrin: Known for its ability to enhance the solubility of other molecules.

    2-Hydroxypropyl-γ-cyclodextrin: Similar to β-cyclodextrin but with a larger cavity for encapsulating molecules.

Uniqueness

1-(2-Hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

1-(2-hydroxypropyl)-3-methyl-2,4-dioxopyrimidine-5-carbonitrile

InChI

InChI=1S/C9H11N3O3/c1-6(13)4-12-5-7(3-10)8(14)11(2)9(12)15/h5-6,13H,4H2,1-2H3

InChI Key

BAMKJKPRNXMSIY-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C(=O)N(C1=O)C)C#N)O

Origin of Product

United States

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